6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 195.65 g/mol. This compound is classified under pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be identified by its CAS number 1824150-88-0. It falls under the broader classification of pyrazolopyridines, which are characterized by a fused pyrazole and pyridine ring structure. These compounds often exhibit pharmacological properties, making them of interest in drug development and other scientific research areas .
The synthesis of 6-chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
These synthetic pathways require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties .
The physical properties of 6-chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine include:
Chemical properties may include reactivity towards nucleophiles due to the presence of the chlorine atom and potential for forming coordination complexes with metal ions .
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has potential applications in various fields:
Ongoing research may reveal further applications as understanding of its properties and mechanisms expands .
The compound 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is systematically named under IUPAC rules as 6-chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. This nomenclature specifies:
[3,4-b]
indicates fusion between the pyrazole ring’s 3,4-bond and the pyridine’s b-edge (positions 2,3). 1H-
prefix confirms the 1H-tautomer (over 2H) as dominant due to superior aromatic stabilization. Computational studies (AM1 method) show the 1H-tautomer is more stable by 37.03 kJ/mol due to delocalization of 10 π-electrons across the bicyclic system (Figure 1) [6]. Table 1: Key Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 6-chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine |
Canonical SMILES | CCC1=NN(C2=C1C=CC(=N2)Cl)C |
Molecular Formula | C₉H₁₀ClN₃ |
Tautomeric Energy Difference | 1H-form favored by 37.03 kJ/mol |
Positional isomerism in pyrazolo[3,4-b]pyridines significantly alters electronic properties and reactivity:
OWPJYJQQEVEKTQ-UHFFFAOYSA-N
) confirms effective π-delocalization . Table 2: Substituent Effects on Key Molecular Properties
Substituent Position | Group | Electronic Effect | Impact on Reactivity |
---|---|---|---|
C6 | Cl | σ-withdrawing | Electrophile attraction at C4/C5 |
C3 | Ethyl | π-donating | Enhanced nucleophilicity at C4 |
N1 | Methyl | Steric blocking | Tautomer suppression; directs coupling |
Structurally analogous compounds exhibit distinct properties due to substituent variations:
Table 3: Structural and Functional Comparison of Analogues
Compound Name | Molecular Weight | Key Structural Difference | Distinct Property/Application |
---|---|---|---|
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine | 195.65 g/mol | C3-ethyl, C6-Cl | Pantothenate synthetase inhibition |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | 198.01 g/mol | C5-Br, N-unsubstituted | Reduced electrophilic substitution |
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 239.66 g/mol | C4-COOEt, C3-methyl | Precursor for hydrolyzed kinase inhibitors |
6-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | 223.66 g/mol | C5-CHO, N1-ethyl | TRK inhibition (IC50: 56 nM) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9